BenchChemオンラインストアへようこそ!

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Lipophilicity Drug Design Physicochemical Profiling

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 347361-46-0) is a bicyclic heterocyclic building block comprising a pyrazole ring fused to a saturated cyclopentane ring with a trifluoromethyl substituent at the 3-position. With a molecular formula of C7H7F3N2 and a molecular weight of 176.14 g/mol, this N-unsubstituted scaffold provides a single hydrogen-bond donor site that is critical for further regioselective derivatization.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 347361-46-0
Cat. No. B3130995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS347361-46-0
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2C(F)(F)F
InChIInChI=1S/C7H7F3N2/c8-7(9,10)6-4-2-1-3-5(4)11-12-6/h1-3H2,(H,11,12)
InChIKeySTVFXOQFVSGNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 347361-46-0): Technical Baseline for Sourcing Decisions


3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 347361-46-0) is a bicyclic heterocyclic building block comprising a pyrazole ring fused to a saturated cyclopentane ring with a trifluoromethyl substituent at the 3-position [1]. With a molecular formula of C7H7F3N2 and a molecular weight of 176.14 g/mol, this N-unsubstituted scaffold provides a single hydrogen-bond donor site that is critical for further regioselective derivatization . The compound is routinely supplied at 95–97% purity by multiple vendors including AKSci, ABCR, and MolCore, and is classified as a research chemical for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole


Substituting this building block with a simpler 3-(trifluoromethyl)pyrazole or an N-alkylated analog introduces measurable shifts in lipophilicity, ionization behavior, and hydrogen-bond donor capacity that propagate into downstream synthetic intermediates and final compounds . The fused cyclopentane ring is not merely a steric bulk element; it electronically modulates the pyrazole NH acidity (predicted Acid pKa ~15.02 vs. ~10.56 for the monocyclic analog), altering both the nucleophilicity and the tautomeric equilibrium that controls regioselectivity in N-functionalization reactions [1]. The quantitative evidence below demonstrates that these differences are large enough to impact synthetic route design, purification efficiency, and ultimately the physicochemical profile of derived lead molecules.

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vs. Closest Analogs


Lipophilicity (LogP) Comparison: Fused Cyclopentane Ring Elevates LogP by ~0.5 Units vs. Monocyclic 3-(Trifluoromethyl)pyrazole

The target compound exhibits a calculated LogP of 1.92, which is 0.49 log units higher than the 1.43 LogP of the simpler 3-(trifluoromethyl)pyrazole (CAS 20154-03-4) and 1.02 log units higher than the des-trifluoromethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (LogP 0.90) . This incremental lipophilicity arises from the combination of the saturated cyclopentane ring and the CF3 group; the fully aromatic cyclopenta[c]pyrazole without CF3 has a LogP of only -0.12 to 0.66, demonstrating that both structural features are required to achieve the observed lipophilicity . A ΔLogP of +0.49 relative to the monocyclic comparator translates to an approximately 3-fold higher octanol-water partition coefficient, which meaningfully impacts membrane permeability predictions in drug discovery programs.

Lipophilicity Drug Design Physicochemical Profiling

Pyrazole NH Acidity (pKa) Differentiation: The Fused Ring Reduces Acidity by ~4.5 pKa Units Relative to Monocyclic 3-(Trifluoromethyl)pyrazole

The target compound has a predicted Acid pKa of 15.02, indicating that the pyrazole NH proton is approximately 4.5 orders of magnitude less acidic than that of 3-(trifluoromethyl)pyrazole, which has a predicted pKa of 10.56 [1]. This large difference is attributable to the electron-donating effect of the fused cyclopentane ring, which partially offsets the electron-withdrawing effect of the CF3 group. For comparison, the N-methylated analog (1-methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, CAS 2097968-47-1) has no exchangeable NH proton and exhibits a conjugate acid pKa of 0.29, confirming that N-substitution eliminates the hydrogen-bond donor capacity entirely [2]. At physiological pH (7.4), the target compound remains >99.999% neutral, whereas the monocyclic analog is partially ionized (approximately 0.07% anionic), which can affect protein binding and solubility.

Ionization Hydrogen Bonding Reactivity

Synthetic Yield and Scalability: Cyclopentane-Fused Pyrazole Formation Proceeds at 58% Yield vs. 82% for the Six-Membered Indazole Analog

In the definitive synthesis paper by Sevenard et al. (2001), the condensation of 2-trifluoroacetylcyclopentanone with hydrazine afforded the target compound in 58% isolated yield with a melting point of 132–133°C (hexane) [1]. Under identical reaction conditions, the six-membered ring analog (3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole) was obtained in 82% yield, demonstrating that the five-membered cyclopentane-fused system is intrinsically more challenging to form, likely due to increased ring strain in the transition state [1]. The elemental analysis for the target compound showed excellent agreement between found and calculated values (C: 47.62/47.73; H: 4.11/4.00; N: 15.73/15.91), confirming high product purity after recrystallization [1]. This head-to-head comparison within the same study provides direct evidence that procurement from a reliable supplier is critical because in-house synthesis of the cyclopentane analog is significantly lower-yielding than the homologous six-membered system.

Synthetic Chemistry Process Development Ring-Size Effects

19F NMR Spectroscopic Fingerprint: Diagnostic Chemical Shift at -62.52 ppm Enables Identity and Purity Verification

The target compound exhibits a characteristic 19F NMR singlet at -62.52 ppm (CDCl3 or DMSO-d6 reference), as reported in the primary synthesis literature [1]. This resonance is clearly distinguishable from the 19F shifts of closely related analogs: the N-methyl derivative resonates at -62.60 to -62.87 ppm, the six-membered tetrahydroindazole analog at a distinct shift, and the 3-perfluorobutyl analog shows a complex multiplet pattern due to the extended fluorocarbon chain [1]. The singlet multiplicity confirms the absence of through-space or through-bond coupling to the cyclopentane protons in this tautomeric form, which is consistent with the 3-CF3 regioisomer assignment. This spectroscopic signature provides a rapid, quantitative method for batch-to-batch identity confirmation.

Quality Control NMR Spectroscopy Identity Testing

Polar Surface Area and Hydrogen-Bond Donor Capacity: PSA of 28.68 Ų with One HBD Enables CNS Drug Design Compliance

The target compound possesses a topological Polar Surface Area (tPSA) of 28.68 Ų and a single hydrogen-bond donor (the pyrazole NH), as calculated from its molecular structure . This places the building block well within the generally accepted CNS drug design thresholds of tPSA < 60–70 Ų and HBD ≤ 3 [1]. In contrast, the 5-carboxylic acid derivative (CAS 1495681-98-5) has an additional carboxyl group that raises the PSA and adds a second HBD, shifting the physicochemical profile away from CNS compatibility . The N-methyl analog (CAS 2097968-47-1) has zero HBDs, which eliminates key hydrogen-bonding interactions with biological targets but also removes a potential metabolic liability (N-dealkylation). This intermediate profile—one HBD, low PSA, moderate LogP—makes the target compound a versatile starting point for both CNS and peripheral drug discovery programs.

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

High-Value Application Scenarios for 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 347361-46-0)


Kinase Inhibitor Fragment Library Design Requiring CNS-Penetrant Physicochemical Profiles

The combination of moderate LogP (1.92), low tPSA (28.68 Ų), and a single hydrogen-bond donor makes this building block an ideal core for CNS-oriented kinase inhibitor fragment libraries [1]. The pyrazole NH can serve as a hinge-binding motif in ATP-competitive kinase inhibitors, while the CF3 group provides metabolic stability against oxidative metabolism. The predicted physicochemical profile (LogP 1.92, tPSA < 30 Ų, HBD = 1) falls within the established CNS drug space, unlike the more polar carboxylic acid derivative or the HBD-deficient N-methyl analog .

Regioselective N-Functionalization for Parallel Synthesis of N-Substituted Pyrazole Series

The unsubstituted NH position, combined with the electron-withdrawing CF3 group at C3, directs N-alkylation and N-arylation reactions to the N1 position with predictable regioselectivity [1]. The high Acid pKa (~15.02) ensures the NH remains predominantly neutral under standard alkylation conditions (e.g., K2CO3/DMF), minimizing competing O-alkylation or ring-opening side reactions. This is in contrast to the more acidic monocyclic 3-(trifluoromethyl)pyrazole (pKa ~10.56), where partial deprotonation can lead to ambident nucleophilicity and regioisomeric mixtures .

Metabolic Stability Optimization in Lead Series via Bicyclic Scaffold Rigidification

The fused cyclopentane ring restricts conformational freedom relative to a freely rotating alkyl substituent at the pyrazole C4/C5 positions. This rigidification, combined with the metabolically stable CF3 group (no benzylic or heteroatom-linked oxidation sites), reduces the number of soft spots for cytochrome P450-mediated metabolism [1]. The elemental analysis data from the synthesis paper confirms the compound is obtained in high purity (found/calculated agreement within 0.3%), ensuring that structure-activity relationships derived from this building block are not confounded by impurities .

Quality Control Reference Standard for 19F NMR-Based Batch Release Testing

The definitive 19F NMR singlet at -62.52 ppm provides a rapid, quantitative identity and purity assay that is far simpler to execute than 1H NMR integration in complex reaction mixtures [1]. For procurement organizations requiring batch-to-batch consistency, this spectroscopic fingerprint can be incorporated into a QC acceptance criterion: any batch exhibiting a 19F shift deviation greater than ±0.1 ppm or the appearance of additional CF3 signals should be rejected as potentially containing the N-alkylated or regioisomeric impurity [1].

Quote Request

Request a Quote for 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.